molecular formula C14H13NO4 B6391411 3-(3,5-Dimethoxyphenyl)picolinic acid CAS No. 1258635-03-8

3-(3,5-Dimethoxyphenyl)picolinic acid

Cat. No.: B6391411
CAS No.: 1258635-03-8
M. Wt: 259.26 g/mol
InChI Key: HVQWZTDGXRWHAJ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)picolinic acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solution to facilitate the condensation reaction, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced catalysts and optimized reaction conditions to achieve efficient production. For example, the use of metal-organic frameworks (MOFs) as catalysts has been explored to enhance the synthesis of picolinic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding, inhibiting the activity of these proteins and affecting various cellular processes . Additionally, the compound may interfere with viral entry by compromising viral membrane integrity and inhibiting membrane fusion events .

Comparison with Similar Compounds

3-(3,5-Dimethoxyphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-10-6-9(7-11(8-10)19-2)12-4-3-5-15-13(12)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQWZTDGXRWHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=C(N=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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